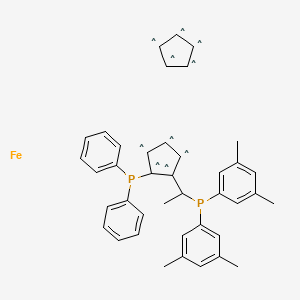
2,3,4,5,6-Pentahydroxyhexanal;trifluoromethanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The general steps are as follows :
Acetylation of D-mannose: D-mannose is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form 1,3,4,6-tetra-O-acetyl-D-mannose.
Triflation: The acetylated mannose is then treated with trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a base such as pyridine to introduce the triflate group, yielding mannose triflate.
Industrial Production Methods: The industrial production of mannose triflate follows similar synthetic routes but is optimized for higher yields and purity. Improvements in reaction conditions, such as temperature control and the use of high-purity reagents, have led to a total recovery rate of over 70% .
Analyse Des Réactions Chimiques
Types of Reactions: Mannose triflate primarily undergoes nucleophilic substitution reactions due to the presence of the triflate group, which is a good leaving group . The most common reaction is the substitution of the triflate group with a nucleophile, such as fluoride ion, to form 18F-FDG.
Common Reagents and Conditions:
Applications De Recherche Scientifique
Mannose triflate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: It is used as a precursor in the synthesis of various radiolabeled compounds for PET imaging.
Biology: Mannose triflate derivatives are used in studies involving glucose metabolism and cellular uptake.
Medicine: The primary application is in the production of 18F-FDG, a radiopharmaceutical used in PET imaging to diagnose and monitor various cancers, neurological disorders, and cardiovascular diseases.
Industry: Mannose triflate is used in the production of radiopharmaceuticals and other specialized chemicals.
Mécanisme D'action
The mechanism of action of mannose triflate involves its role as a precursor in the synthesis of radiolabeled compounds. In the case of 18F-FDG, mannose triflate undergoes nucleophilic substitution with 18F-fluoride to form 18F-FDG, which is then used in PET imaging . The molecular target of 18F-FDG is the glucose transporter proteins and hexokinase enzymes in cells, allowing it to accumulate in tissues with high glucose metabolism, such as tumors .
Comparaison Avec Des Composés Similaires
Mannose triflate is unique due to its high reactivity and efficiency as a precursor for radiolabeling reactions. Similar compounds include other sugar derivatives with good leaving groups, such as :
Glucose triflate: Another glucose analogue used in radiolabeling.
Galactose triflate: Used in similar applications but with different biological properties.
Mannose tosylate: A less reactive analogue used in specific synthetic applications.
Mannose triflate stands out due to its optimal balance of reactivity and stability, making it a preferred choice for the synthesis of radiopharmaceuticals .
Propriétés
Formule moléculaire |
C7H13F3O9S |
|---|---|
Poids moléculaire |
330.24 g/mol |
Nom IUPAC |
2,3,4,5,6-pentahydroxyhexanal;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C6H12O6.CHF3O3S/c7-1-3(9)5(11)6(12)4(10)2-8;2-1(3,4)8(5,6)7/h1,3-6,8-12H,2H2;(H,5,6,7) |
Clé InChI |
GPFLOAQVIYTABX-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)O.C(F)(F)(F)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B14798768.png)
![N-[2-(benzylcarbamoyl)phenyl]-4-chloro-N-methylbenzamide](/img/structure/B14798771.png)
![N-((R)-1-((((1R,3S)-3-(Aminomethyl)cyclohexyl)methyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)spiro[indene-1,4'-piperidine]-1'-carboxamide](/img/structure/B14798775.png)
![N-propyl-2-cyano-2-[(2-bromophenyl)hydrazono]acetamide](/img/structure/B14798777.png)
![3-bromo-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-methoxybenzohydrazide](/img/structure/B14798784.png)
![2-Amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B14798791.png)
![2-amino-N-[(3-bromophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14798812.png)


![N'-[(2E)-4-phenylbutan-2-ylidene]biphenyl-4-carbohydrazide](/img/structure/B14798834.png)

![N-{[4-({5-[(4-aminopiperidin-1-yl)methyl]pyrrolo[2,1-f][1,2,4]triazin-4-yl}oxy)-3-fluorophenyl]carbamoyl}-2-(4-fluorophenyl)acetamide](/img/structure/B14798839.png)
![5-Chloromethyl-3-[1-(2-fluoro-phenyl)-cyclopropyl]-[1,2,4]oxadiazole](/img/structure/B14798843.png)
